1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H8F2O4. It is characterized by the presence of a cyclopropane ring and a benzodioxole moiety, both of which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropane derivatives under specific conditions. One common method includes the use of potassium fluoride as a catalyst in the presence of an effective quantity of a hydrogen fluoride source . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Scientific Research Applications
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells .
Comparison with Similar Compounds
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar structure but differs in the functional group attached to the cyclopropane ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different chemical reactivity and applications.
2,2-Difluoro-1,3-benzodioxole: This compound lacks the cyclopropane ring, making it less complex but still useful in various synthetic applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H8F2O3 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
MKVGWTJHVPIPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
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